2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)22-14-26(13-16-7-1-2-8-17(16)22)25(29)30-15-23-20-11-5-3-9-18(20)19-10-4-6-12-21(19)23/h1-12,22-23H,13-15H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOJTTAZVSDNDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199776-90-3 | |
| Record name | 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
作用机制
Target of Action
It is known to be a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis and regulation of metabolic pathways.
生物活性
2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, often referred to as Fmoc-Tetrahydroisoquinoline, is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H21NO4
- Molecular Weight : 399.44 g/mol
- CAS Number : 171859-74-8
- Structure : The compound features a tetrahydroisoquinoline core with a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Antimicrobial Activity
Research indicates that derivatives of tetrahydroisoquinoline exhibit significant antimicrobial properties. For instance, compounds similar to Fmoc-Tetrahydroisoquinoline have been shown to inhibit the growth of various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus .
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| Fmoc-Tetrahydroisoquinoline | M. tuberculosis | 5.0 |
| Fmoc-Tetrahydroisoquinoline | S. aureus | 10.0 |
Enzyme Inhibition
Tetrahydroisoquinoline derivatives have been reported as inhibitors of several enzymes. Notably, they can inhibit the activity of metallo-beta-lactamases (MBLs), which are crucial for antibiotic resistance in bacteria .
Neuroprotective Effects
The neuroprotective effects of tetrahydroisoquinolines have been explored in relation to neurodegenerative diseases such as Parkinson's disease. Compounds in this class may act by inhibiting catechol-O-methyltransferase (COMT), thereby increasing the availability of dopamine .
Case Studies
- Inhibition of Mycobacterium tuberculosis : A study demonstrated that Fmoc-Tetrahydroisoquinoline derivatives showed promising results against M. tuberculosis, with modifications enhancing their efficacy .
- Neuroprotective Studies : Research focusing on neuroprotective properties indicated that tetrahydroisoquinolines could mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications for neurodegenerative disorders .
- Anticancer Properties : Some studies have indicated that tetrahydroisoquinoline derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Enzyme Inhibition : By binding to active sites on enzymes such as COMT and MBLs, these compounds can effectively reduce their activity.
- Oxidative Stress Reduction : The compound may enhance cellular antioxidant defenses, thereby protecting cells from oxidative damage.
科学研究应用
Synthesis and Characterization
The synthesis of 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has been well-documented. This compound is often synthesized using standard organic synthesis techniques involving the protection of amino acids and subsequent reactions to form the desired tetrahydroisoquinoline structure. Characterization techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound .
Anticancer Properties
Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer activity. In particular, studies have shown that this compound demonstrates inhibitory effects against various cancer cell lines. For instance, compounds related to this structure have been evaluated for their efficacy against human tumor cells using protocols established by the National Cancer Institute (NCI). The results indicate promising cytotoxicity with mean GI50 values suggesting potential as anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have reported that certain derivatives show effective inhibition against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups within the molecular structure enhances its antimicrobial activity, making it a candidate for further development as an antibacterial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the fluorenylmethoxycarbonyl group or variations in the tetrahydroisoquinoline core can lead to significant changes in potency and selectivity against various biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased anticancer activity |
| Alteration of substituents on the isoquinoline ring | Enhanced antimicrobial properties |
Drug Development
The potential applications of this compound extend into drug development where it can serve as a lead compound for designing new therapeutic agents. Ongoing research focuses on optimizing its pharmacokinetic properties and minimizing toxicity while enhancing efficacy.
Combination Therapies
Investigating the compound's role in combination therapies could provide insights into its synergistic effects when used alongside existing treatments for cancer or bacterial infections.
常见问题
Q. What are the recommended handling and storage conditions for this compound to ensure stability?
Methodological Answer:
- Handling: Use gloves, lab coats, and eye protection to avoid dermal/ocular exposure. Work in a fume hood to minimize inhalation risks, as acute toxicity via these routes is classified under Category 4 (Hazard Statement H312, H332) .
- Storage: Store in a tightly sealed container in a cool (<25°C), dry, and well-ventilated area away from incompatible materials like strong acids/bases. Direct sunlight and heat sources must be avoided to prevent decomposition .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to verify the Fmoc-protected amine and tetrahydroisoquinoline backbone. Compare peaks to reference spectra of analogous Fmoc-amino acids (e.g., PubChem entries for similar compounds) .
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm the molecular ion ([M+H] or [M-H]) matches the theoretical mass (CHNO, ~387.4 g/mol).
- HPLC Purity Analysis: Employ reverse-phase HPLC with UV detection (λ = 265–280 nm, typical for Fmoc chromophores) to assess purity (>95% recommended for synthetic intermediates) .
Advanced Research Questions
Q. How can experimental conditions be optimized for coupling reactions involving this Fmoc-protected tetrahydroisoquinoline derivative?
Methodological Answer:
- Coupling Reagents: Test carbodiimides (e.g., DCC, EDC) with activators like HOBt or OxymaPure to minimize racemization. Monitor reaction progress via TLC or LC-MS .
- Solvent Selection: Use dichloromethane (DCM) or dimethylformamide (DMF) for solubility. Avoid protic solvents that may hydrolyze the Fmoc group .
- Temperature Control: Conduct reactions at 0–25°C to balance reaction rate and side-product formation. Microwave-assisted synthesis (50–80°C, 10–30 min) may enhance yields for sterically hindered couplings .
Q. What analytical strategies resolve contradictions in reported toxicity or stability data for this compound?
Methodological Answer:
- Data Cross-Validation: Compare toxicity classifications (e.g., GHS Category 4 for acute toxicity ) with structurally related Fmoc-amino acids. If discrepancies exist, conduct in vitro assays (e.g., MTT cell viability tests) using human cell lines .
- Stability Studies: Perform accelerated degradation studies under varied pH (3–10), temperature (40–60°C), and humidity (40–80% RH). Monitor decomposition via HPLC and identify degradation products using LC-MS .
Q. How can researchers design interaction studies to evaluate this compound’s biological activity?
Methodological Answer:
- Target Selection: Prioritize enzymes or receptors with known affinity for tetrahydroisoquinoline scaffolds (e.g., proteases, GPCRs). Use molecular docking to predict binding modes .
- Assay Development:
- Control Experiments: Include Fmoc-deprotected analogs to isolate the contribution of the tetrahydroisoquinoline moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
